molecular formula C15H21N3O4 B2597224 Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate CAS No. 318949-40-5

Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate

Cat. No.: B2597224
CAS No.: 318949-40-5
M. Wt: 307.35
InChI Key: WLPJQKWBQLOJER-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate is a synthetic organic compound featuring a methyl propanoate backbone substituted with a cyclohexyl group at the 3-position and a 3-nitropyridin-2-ylamino moiety at the 2-position.

Properties

IUPAC Name

methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-22-15(19)12(10-11-6-3-2-4-7-11)17-14-13(18(20)21)8-5-9-16-14/h5,8-9,11-12H,2-4,6-7,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPJQKWBQLOJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The nitropyridinyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Several methyl propanoate derivatives are used as herbicides, as noted in . For example:

  • Diclofop-methyl (methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate): A herbicidal agent with phenoxy substituents.
  • Haloxyfop methyl ester (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate): Contains a pyridinyloxy group.

Key Differences :

Thiazole-Containing Amino Acid Derivatives

describes peptidomimetics like (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid, synthesized via condensation and reduction steps. These compounds feature thiazole heterocycles and amino acid backbones.

Key Differences :

  • The target compound lacks the thiazole ring but includes a nitro-pyridine moiety, which may confer distinct electronic properties.

Cycloalkyl-Substituted Methyl Esters

Methyl 3-amino-3-cyclobutylpropanoate () shares a cycloalkyl-substituted methyl propanoate structure but differs in substituents:

  • Cyclobutyl vs. cyclohexyl: Smaller cyclobutyl may reduce steric hindrance but decrease lipophilicity.
  • Amino vs. nitropyridinylamino: The amino group in the analog could enhance solubility, while the nitro group in the target compound may improve electrophilic reactivity .

Comparative Data Table

Compound Name Substituents Key Functional Groups Potential Applications Structural Distinctions
Target Compound Cyclohexyl, 3-nitropyridin-2-ylamino Nitro, pyridine, ester Pharmaceuticals/Agrochemicals Reference compound
Diclofop-methyl (herbicide) Dichlorophenoxyphenoxy Aryl ether, ester Herbicide Phenoxy vs. pyridine substituents
Thiazole amino acid derivatives Thiazole, aryl Thiazole, amino acid Antimycobacterial Thiazole vs. pyridine; amino acid core
Methyl 3-amino-3-cyclobutylpropanoate Cyclobutyl, amino Amino, ester Synthetic intermediate Cyclobutyl vs. cyclohexyl; amino group

Research Findings and Implications

  • Synthetic Routes : The target compound may be synthesized via methods analogous to , such as condensation of nitro-pyridine derivatives with cyclohexyl-containing precursors, followed by selective reductions.
  • Bioactivity Hypotheses : The nitro group could act as a hydrogen-bond acceptor, while the cyclohexyl group may enhance bioavailability through lipophilicity. However, its larger size compared to cyclobutyl analogs () might reduce solubility .
  • Agrochemical Potential: Structural similarities to herbicidal methyl esters () suggest possible herbicidal activity, though the nitro-pyridine group may redirect selectivity toward different biological targets .

Biological Activity

Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₁N₃O₄
  • Molecular Weight : 307.35 g/mol
  • CAS Number : 318949-40-5

The compound features a cyclohexyl group, a propanoate moiety, and a nitropyridine substituent, which contribute to its reactivity and biological interactions. The nitropyridinyl group is particularly notable for its potential to interact with various biological targets, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitropyridine-2-amine with an ester derivative of 3-cyclohexylpropanoic acid. Reaction conditions are optimized to yield high purity and yield of the final product. Common reagents used in the synthesis include:

  • Reagents : Ester derivatives, coupling agents
  • Conditions : Varying temperatures and solvents depending on the reaction pathway

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, potentially through inhibition of specific enzymes involved in cell wall biosynthesis.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The nitropyridinyl group is hypothesized to play a crucial role in this activity by interacting with cellular signaling pathways.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes, including those involved in metabolic pathways related to cancer progression. For instance, it has shown promise as an inhibitor of factor Xa, a key enzyme in the coagulation cascade, which could have implications for thromboembolic disease treatments.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The nitropyridinyl moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.
  • Cellular Pathway Interference : The compound may alter signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibition zones compared to control groups, indicating effective antimicrobial properties.
  • Cancer Cell Line Study :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Results : Induced apoptosis at concentrations above 10 µM, with activation of caspase 3 and 7 pathways.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism
AntimicrobialStaphylococcus aureus12Cell wall synthesis inhibition
AnticancerMCF-7 (breast cancer)15Apoptosis via caspase activation
Enzyme InhibitionFactor Xa20Competitive inhibition

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